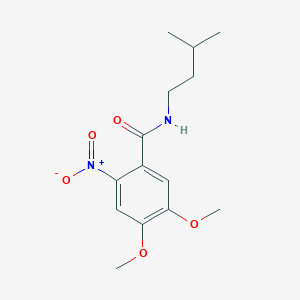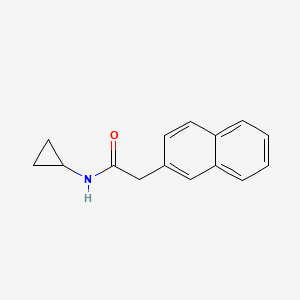![molecular formula C16H17N3O2 B5755835 N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. PB-28 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer. Inflammation is a common factor in many diseases, and N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have anti-inflammatory effects in animal models. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Mécanisme D'action
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide exerts its effects by binding to and activating the sigma-2 receptor, a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. The activation of the sigma-2 receptor by N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has also been shown to protect neurons from oxidative stress and inflammation in neurodegenerative disorders. In addition, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments, including its high selectivity for cancer cells, low toxicity, and potential therapeutic applications in various diseases. However, the synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide.
Orientations Futures
For N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide research include further studies on its potential therapeutic applications, more efficient synthesis methods, and the potential use of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide as a diagnostic tool for various diseases.
Méthodes De Synthèse
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is synthesized using a multi-step process, starting with the reaction of 4-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-pyridinecarboximidamide to produce the desired product, N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide. The synthesis of N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-10-4-5-12-18-14)19-21-15(20)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBMQQVEVAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
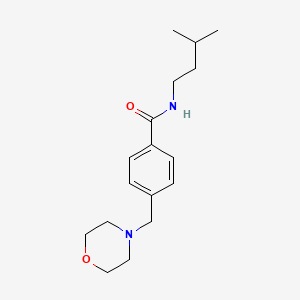
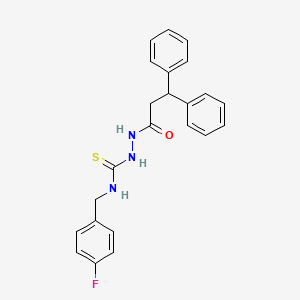
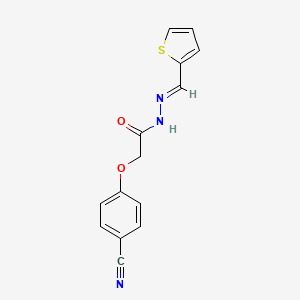
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
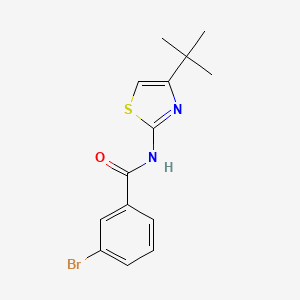
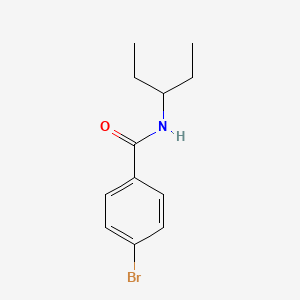
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
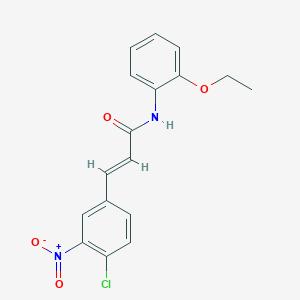
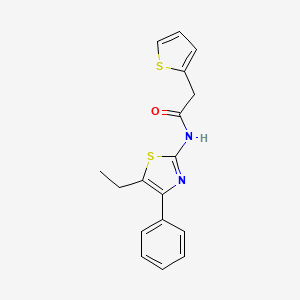
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
